molecular formula C13H10F4N2O2 B12222564 Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12222564
M. Wt: 302.22 g/mol
InChI Key: ZZRRNPBJCYFSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with a 2-fluorobenzyl group and a trifluoromethyl group, making it a valuable molecule in various scientific research fields.

Preparation Methods

The synthesis of Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the 2-fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-fluorobenzyl bromide under basic conditions.

    Addition of the trifluoromethyl group: This can be done using trifluoromethyl iodide in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can be compared with similar compounds such as:

    1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylate group.

    2-fluorobenzyl 4-methyl-4H-1,2,4-triazol-3-yl sulfide: This compound features a triazole ring instead of a pyrazole ring, offering different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H10F4N2O2

Molecular Weight

302.22 g/mol

IUPAC Name

methyl 1-[(2-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H10F4N2O2/c1-21-12(20)10-6-11(13(15,16)17)19(18-10)7-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3

InChI Key

ZZRRNPBJCYFSEQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=C1)C(F)(F)F)CC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.